Cas no 175481-36-4 (Lacosamide)

Lacosamide 化学的及び物理的性質
名前と識別子
-
- LACOSAMIDE
- (2R)-2-acetamido-N-benzyl-3-methoxy-propanamide
- (2R)-2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide
- ADD 243037
- Erlosamide
- Harkoseride
- SPM 927
- (R)-2-Acetamido-N-benzyl-3-methoxypropanamide
- Lacosamide solution
- Erlosamide [INN]
- S1253_Selleck
- Vimpat
- (2R)-N-benzyl-2-acetaMido-3-MethoxypropanaMide
- (2R)-2-acetamido-N-benzyl-3-methoxypropanamide
- ADD 234037
- 563KS2PQY5
- Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)-
- (2R)-2-(Acetylamino)-N-benzyl-3-methoxypropanamide
- (R)-2-Acetylamino-N-benzyl-3-methoxy-propionamide
- harkeroside
- Lacosamide [USAN:INN:BAN]
- ADD 2
- HY-13015
- Tox21_113857
- LACOSAMIDE [VANDF]
- LACOSAMIDE (MART.)
- (R)-N-benzyl-2-acetamido-3-methoxypropanamide
- LACOSAMIDE CV (USP-RS)
- CHEBI:135939
- LACOSAMIDE [EP MONOGRAPH]
- Lacosamide 1.0 mg/ml in Acetonitrile
- N03AX18
- DB06218
- Lacosamide- Bio-X
- (R)-2-acetamido-N-benzyl-3-methoxypropionamide.
- DTXSID1057666
- LACOSAMIDE [WHO-DD]
- BDBM50300204
- N~2~-Acetyl-N-benzyl-O-methyl-D-serinamide
- CS-0529
- BL164605
- Lacosamida
- SPM-929
- GTPL7472
- (2R)-2-acetamido-3-methoxy-N-(phenylmethyl)propanamide
- KS-1227
- AB01559947-01
- (r)-lacosamide 1
- LACOSAMIDE [ORANGE BOOK]
- UNII-563KS2PQY5
- ADD-234037
- DTXCID2031455
- Lacosamide (JAN/USAN/INN)
- 175481-36-4
- (R)-2-Acetylamino-N-benzyl-3-methoxypropionamide
- MOTPOLY
- BB 0260890
- VPPJLAIAVCUEMN-GFCCVEGCSA-N
- Lacosamide [USAN]
- LACOSAMIDE [MART.]
- LACOSAMIDE [USP MONOGRAPH]
- Vimpat (TN)
- ertosamide
- Motpoly XR
- SR-01000942286
- lacosamidum
- Lacosamide cv
- Lacosamide Oral Solution
- (R)-2-acetamido-N-benzyl-3-methoxypropionamide
- LACOSAMIDE [INN]
- SCHEMBL35330
- LACOSAMIDE (USP MONOGRAPH)
- LACOSAMIDE (EP MONOGRAPH)
- CHEMBL58323
- SPM-927
- (2R)-2-acetylamino-N-benzyl-3-methoxypropanamide
- (R)-N-Benzyl-2-acetamido-3-methoxypropionamide
- NCGC00253740-01
- A3897
- DEA No. 2746
- AR-270/11402703
- LQO
- LACOSAMIDE [MI]
- ADD243037
- 2-(Acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)-
- D07299
- AM808141
- ()-(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide
- ADD-243037
- AC-22750
- (R)-N-benzyl 2-acetamido-3-methoxypropionamide
- SPM927
- CAS-175481-36-4
- LACOSAMIDE [EMA EPAR]
- SR-01000942286-1
- LACOSAMIDE [USP-RS]
- Lacosamide racemate
- Q420077
- (+)-(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide
- BCP02197
- LACOSAMIDE [JAN]
- (R)-N-benzyl 2-acetamido-3-methoxypropionamide,
- AKOS005146274
- LacosaMide (1.0Mg/ML in Acetonitrile)
- BRD-K68232650-001-02-2
- Lacosamide?
- Lacosamide
-
- MDL: MFCD08272557
- インチ: 1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1
- InChIKey: VPPJLAIAVCUEMN-GFCCVEGCSA-N
- ほほえんだ: O(C([H])([H])[H])C([H])([H])[C@]([H])(C(N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)N([H])C(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 250.13184
- どういたいしつりょう: 250.132
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.12
- ゆうかいてん: 141-143?C
- ふってん: 536.4 °Cat760mmHg
- フラッシュポイント: 2℃
- 屈折率: 1.52
- PSA: 67.43
- LogP: 1.23570
- ひせんこうど: D23 +16.0° (c = 1 in CH3OH)
Lacosamide セキュリティ情報
- 危険物輸送番号:UN 1648 3 / PGII
- 危険カテゴリコード: 11-20/21/22-36
- セキュリティの説明: 16-26-36/37
-
危険物標識:
Lacosamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Axon Medchem | 1444-10 mg |
Lacosamide |
175481-36-4 | 99% | 10mg |
€70.00 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L58710-25mg |
Lacosamide |
175481-36-4 | 25mg |
¥1538.0 | 2021-09-09 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096562-250mg |
Lacosamide |
175481-36-4 | ≥95% | 250mg |
¥704 | 2023-09-09 | |
DC Chemicals | DC8797-250 mg |
Lacosamide |
175481-36-4 | >98% | 250mg |
$400.0 | 2022-02-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001982 |
175481-36-4 | ¥1615.64 | 2023-01-13 | ||||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HD416-2mg |
Lacosamide |
175481-36-4 | 98% | 2mg |
¥269.0 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L125374-1g |
Lacosamide |
175481-36-4 | 98% | 1g |
¥656.90 | 2023-09-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L-029-1ML |
175481-36-4 | 1ML |
¥2511.24 | 2023-01-17 | |||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096561-10mg |
Lacosamide |
175481-36-4 | 99.5% | 10mg |
¥549 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012443-25mg |
Lacosamide |
175481-36-4 | 98% | 25mg |
¥1210 | 2023-09-09 |
Lacosamide 関連文献
-
Yu Chen,Zhilian Yue,Simon E. Moulton,Patricia Hayes,Mark J. Cook,Gordon G. Wallace J. Mater. Chem. B 2015 3 7255
-
Ki Duk Park,James P. Stables,Rihe Liu,Harold Kohn Org. Biomol. Chem. 2010 8 2803
-
R. Nageswara Rao,B. Sravan,Ch. Krishna Reddy,S. Meena,J. Prashamsa,P. Spoorthy Anal. Methods 2014 6 3101
-
Piotr Szcze?niak,Sebastian Stecko RSC Adv. 2015 5 30882
-
Yu Chen,Qi Gu,Zhilian Yue,Jeremy M. Crook,Simon E. Moulton,Mark J. Cook,Gordon G. Wallace Biomater. Sci. 2017 5 2159
-
Manar Ahmed Fouad,Hamida Abdel-Hamid,Mohammed Salah Ayoup RSC Adv. 2020 10 42644
-
Seppo Parkkila,Daniela Vullo,Alfonso Maresca,Fabrizio Carta,Andrea Scozzafava,Claudiu T. Supuran Chem. Commun. 2012 48 3551
-
Rachel M. Lanigan,Valerija Karaluka,Marco T. Sabatini,Pavel Starkov,Matthew Badland,Lee Boulton,Tom D. Sheppard Chem. Commun. 2016 52 8846
-
Yutaka Kitano,Tsuyoshi Shinozuka RSC Med. Chem. 2022 13 895
-
Sonia Medina,Rubén Carrasco-Torres,Ma Isabel Amor,Camille Oger,Jean-Marie Galano,Thierry Durand,Irene Villegas-Martínez,Stephane Auvin,Federico Ferreres,ángel Gil-Izquierdo RSC Adv. 2016 6 82969
Lacosamideに関する追加情報
Lacosamide: A Comprehensive Overview
Lacosamide, with the CAS number 175481-36-4, is a non-aminergic, non-gabapentinoid antiepileptic drug (AED) that has gained significant attention in the field of neurology and epilepsy treatment. It is chemically known as (R)-3-amino-N-(2,3-dihydro-5-methyl-2-oxo-1H-pyrrol-1-yl)-4-methylbenzamide. Lacosamide was first approved by the U.S. Food and Drug Administration (FDA) in 2008 for the treatment of partial-onset seizures in adults and has since been recognized for its efficacy and tolerability in various epileptic conditions.
The development of Lacosamide represents a significant advancement in antiepileptic therapy. Unlike traditional AEDs, which often target sodium channels or GABA receptors, Lacosamide primarily modulates the activity of voltage-gated sodium channels through a unique mechanism. This mechanism involves enhancing slow inactivation of sodium channels, thereby reducing neuronal hyperexcitability and preventing the propagation of epileptic seizures. Recent studies have further elucidated its role in modulating other ion channels, such as potassium channels, which may contribute to its broader therapeutic effects.
One of the most notable advantages of Lacosamide is its favorable safety profile. Clinical trials have demonstrated that it is generally well-tolerated with a low incidence of severe adverse effects. Common side effects include dizziness, somnolence, and ataxia, which are typically mild to moderate in severity. Unlike some other AEDs, Lacosamide does not appear to cause significant weight gain or affect cognitive function, making it an attractive option for patients who are sensitive to these side effects.
The efficacy of Lacosamide has been extensively studied across various patient populations. In addition to its use in partial-onset seizures, recent research has explored its potential in treating generalized tonic-clonic seizures and Lennox-Gastaut syndrome (LGS). A pivotal study published in 2021 demonstrated that Lacosamide significantly reduced seizure frequency in patients with LGS when added to existing therapy. These findings highlight its versatility as an AED and its potential role in managing complex epileptic conditions.
Another area of active research involves the use of Lacosamide in combination therapy. Studies have shown that it can be safely co-administered with other AEDs without significant drug-drug interactions. This makes it a valuable addition to treatment regimens for patients who require multiple medications to achieve seizure control. Furthermore, ongoing clinical trials are investigating the potential benefits of Lacosamide in pediatric populations, which could expand its indications in the near future.
The pharmacokinetics of Lacosamide are another area of interest for researchers. It is rapidly absorbed after oral administration and achieves peak plasma concentrations within 1-3 hours. The drug has a relatively short half-life of approximately 9 hours, necessitating twice-daily dosing for optimal efficacy. However, its bioavailability is not significantly affected by food intake, providing flexibility for patients.
In terms of mechanism of action, recent advancements have shed light on the molecular pathways influenced by Lacosamide. Beyond its primary effect on sodium channels, it has been shown to interact with other ion channels and neurotransmitter systems. For instance, preclinical studies suggest that Lacosamide may enhance GABAergic transmission by increasing the expression of GABAA receptors. This dual mechanism could explain its broad spectrum of antiepileptic activity and low propensity for tolerance development.
The introduction of Lacosamide into clinical practice has also raised questions about its cost-effectiveness and accessibility. As generic versions become available, there is growing interest in evaluating its role as a first-line treatment option for epilepsy. Comparative studies with other AEDs are essential to determine its position within the therapeutic hierarchy and ensure that patients receive the most appropriate treatment based on their individual needs.
In conclusion, Lacosamide, with CAS number 175481-36-4, represents a significant innovation in antiepileptic therapy due to its unique mechanism of action, favorable safety profile, and versatility across various epileptic conditions. As research continues to uncover new insights into its pharmacology and clinical applications, Lacosamide is poised to play an increasingly important role in the management of epilepsy worldwide.
175481-36-4 (Lacosamide) 関連製品
- 175481-38-6(Desmethyl Lacosamide)
- 2361639-14-5(N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamide)
- 1805127-24-5(4-Cyano-3,5-dibromobenzoic acid)
- 864925-66-6(ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)
- 1807075-30-4(2-Chloro-3-(difluoromethyl)-6-hydroxy-5-methoxypyridine)
- 103989-84-0((2-Methylnaphthalen-1-yl)boronic Acid)
- 898761-25-6(3'-Bromo-3-(4-bromophenyl)propiophenone)
- 898762-09-9((4-bromo-2-fluoro-phenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone)
- 98275-29-7(4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-)
- 1353503-11-3(2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid)
